molecular formula C20H24N2O B15013349 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide CAS No. 332898-06-3

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No.: B15013349
CAS No.: 332898-06-3
M. Wt: 308.4 g/mol
InChI Key: KGBIKLHPMHBCMC-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is a synthetic propanamide derivative featuring a cyclopentyl group at the 3-position of the propanamide backbone and a 4-(pyridin-4-ylmethyl)phenyl substituent on the nitrogen atom. The cyclopentyl group may enhance lipophilicity, while the pyridinylmethylphenyl moiety could facilitate interactions with biological targets via hydrogen bonding or π-π stacking ().

Properties

CAS No.

332898-06-3

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C20H24N2O/c23-20(10-7-16-3-1-2-4-16)22-19-8-5-17(6-9-19)15-18-11-13-21-14-12-18/h5-6,8-9,11-14,16H,1-4,7,10,15H2,(H,22,23)

InChI Key

KGBIKLHPMHBCMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide with related propanamide derivatives:

Compound Name 3-Position Substituent N-Substituent Group Molecular Formula Molecular Weight Key Biological Activity Reference
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide (Target Compound) Cyclopentyl 4-(Pyridin-4-ylmethyl)phenyl Not provided Not provided Not specified Target
3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide Phenyl 4-(Pyridin-4-ylmethyl)phenyl C₂₁H₂₀N₂O 316.4 Pharmaceutical intermediate
3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide 4-Fluorophenyl 4-(Pyridin-4-ylmethyl)phenyl C₂₁H₁₉FN₂O 334.39 Not specified
3-cyclopentyl-N-{4-[(4-methylbenzenesulfonyl)amino]phenyl}propanamide Cyclopentyl 4-(Sulfonylamino)phenyl Not provided Not provided Not specified
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-... Cyclopentyl Thiazolo-pyridin-2-yl with sulfonyl group C₂₄H₃₀N₄O₃S₂ ~510.7 Glucokinase activator
3-bromo-N-(4-nitrophenyl)propanamide Bromo 4-Nitrophenyl C₉H₉BrN₂O₂ 273.08 MMP-9 inhibition, cytotoxicity in cancer

Key Comparisons :

Substituent Effects on Bioactivity :

  • The cyclopentyl group in the target compound and may improve membrane permeability compared to aromatic substituents (e.g., phenyl in or fluorophenyl in ).
  • The pyridinylmethylphenyl group (common in ) likely engages in hydrogen bonding or π-π interactions, similar to the thiazolo-pyridinyl group in the glucokinase activator .
  • Sulfonamide substituents (e.g., ) enhance solubility but may reduce blood-brain barrier penetration compared to pyridinylmethyl groups.

Target Specificity :

  • The glucokinase activator demonstrates how cyclopentyl-propanamide derivatives can modulate allosteric enzyme sites, suggesting a possible mechanism for the target compound.
  • Sulfamoyl and piperidine groups () are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas pyridinylmethyl groups may favor kinase or receptor targeting.

Synthetic and Purification Methods :

  • Crystallization from acetonitrile (ACN) is a common purification step for propanamide derivatives (), likely applicable to the target compound.

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